4-(2-Bromophenylsulfonyl)morpholine
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Overview
Description
4-(2-Bromophenylsulfonyl)morpholine is an organic compound with the molecular formula C10H12BrNO3S It is characterized by the presence of a bromophenyl group attached to a sulfonyl morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenylsulfonyl)morpholine typically involves the reaction of 2-bromobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenylsulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although specific examples involving this compound are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products depend on the specific redox reaction and the reagents used.
Scientific Research Applications
4-(2-Bromophenylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenylsulfonyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
- 4-(4-Bromophenylsulfonyl)morpholine
- 4-(2-Chlorophenylsulfonyl)morpholine
- 4-(2-Fluorophenylsulfonyl)morpholine
Comparison: 4-(2-Bromophenylsulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic properties, potentially leading to distinct biological and chemical behaviors.
Properties
IUPAC Name |
4-(2-bromophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNWTPTHAUFJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429153 |
Source
|
Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688798-57-4 |
Source
|
Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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